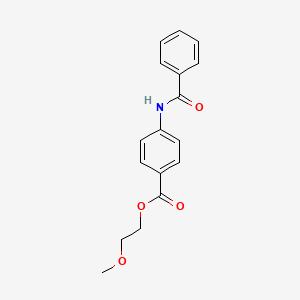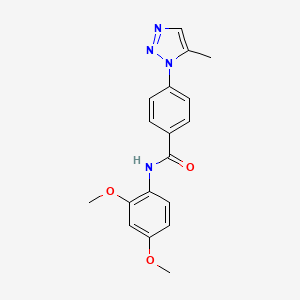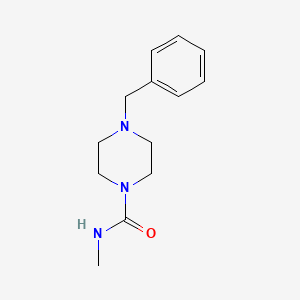
2-methoxyethyl 4-(benzoylamino)benzoate
Descripción general
Descripción
2-methoxyethyl 4-(benzoylamino)benzoate, also known as MEBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. MEBB belongs to the class of benzamides and is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
2-methoxyethyl 4-(benzoylamino)benzoate exerts its biological activity by inhibiting the activity of certain enzymes. In the case of its antitumor activity, 2-methoxyethyl 4-(benzoylamino)benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In the case of Alzheimer's disease, 2-methoxyethyl 4-(benzoylamino)benzoate inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
2-methoxyethyl 4-(benzoylamino)benzoate has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and Alzheimer's disease activity, 2-methoxyethyl 4-(benzoylamino)benzoate has been shown to have anti-inflammatory activity and is being investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-methoxyethyl 4-(benzoylamino)benzoate has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases that are associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxyethyl 4-(benzoylamino)benzoate has several advantages as a compound for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. However, 2-methoxyethyl 4-(benzoylamino)benzoate has some limitations as well. It is not very water-soluble, which makes it difficult to administer in vivo. Additionally, 2-methoxyethyl 4-(benzoylamino)benzoate has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for the study of 2-methoxyethyl 4-(benzoylamino)benzoate. One area of interest is the development of 2-methoxyethyl 4-(benzoylamino)benzoate derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of 2-methoxyethyl 4-(benzoylamino)benzoate's potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Finally, the safety and efficacy of 2-methoxyethyl 4-(benzoylamino)benzoate in humans need to be established through clinical trials.
Aplicaciones Científicas De Investigación
2-methoxyethyl 4-(benzoylamino)benzoate has been extensively studied for its potential use in drug development. It has been shown to have antitumor activity and is being investigated as a potential treatment for various types of cancer. 2-methoxyethyl 4-(benzoylamino)benzoate is also being studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
2-methoxyethyl 4-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-11-12-22-17(20)14-7-9-15(10-8-14)18-16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVVRZIURQXWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4758631.png)

![7-(4-ethoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4758647.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4758657.png)
![2-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4758664.png)
![6-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4758665.png)
![3-{[5-(4-chloro-3-nitrobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4758672.png)


![N-1,3-benzodioxol-5-yl-N'-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4758681.png)
![3-isobutyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758683.png)
![6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B4758693.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4758697.png)
![N-(2-furylmethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4758713.png)